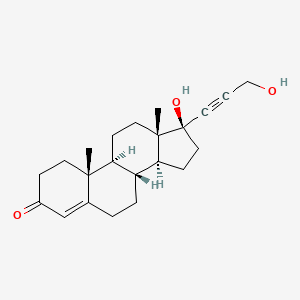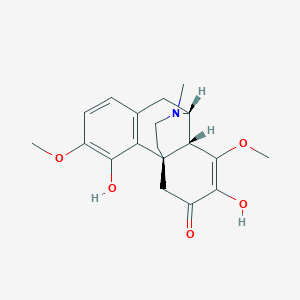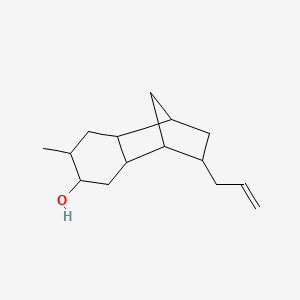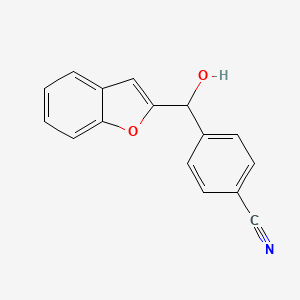
4-(2-Benzofuranylhydroxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzofuranylhydroxymethyl)benzonitrile is an organic compound with the molecular formula C16H11NO2. It features a benzofuran ring fused to a benzonitrile moiety, connected via a hydroxymethyl group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranylhydroxymethyl)benzonitrile typically involves the reaction of 2-benzofuranmethanol with 4-cyanobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-benzofuranmethanol attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of benzonitriles often employs methods such as the ammoxidation of toluene or the dehydration of benzamide. These methods can be adapted for the production of this compound by using appropriate starting materials and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Benzofuranylhydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 4-(2-Benzofuranylcarboxyl)benzonitrile.
Reduction: 4-(2-Benzofuranylhydroxymethyl)benzylamine.
Substitution: 4-(2-Benzofuranylhydroxymethyl)-2-nitrobenzonitrile.
Scientific Research Applications
4-(2-Benzofuranylhydroxymethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Benzofuranylhydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
- 4-(2-Fluorophenoxymethyl)benzonitrile
- 4-(2-Benzofuranylmethyl)benzonitrile
- 4-(2-Benzofuranylcarboxyl)benzonitrile
Comparison: 4-(2-Benzofuranylhydroxymethyl)benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group can undergo oxidation and reduction reactions, providing versatility in chemical synthesis and potential for diverse biological effects .
Properties
CAS No. |
117238-55-8 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-[1-benzofuran-2-yl(hydroxy)methyl]benzonitrile |
InChI |
InChI=1S/C16H11NO2/c17-10-11-5-7-12(8-6-11)16(18)15-9-13-3-1-2-4-14(13)19-15/h1-9,16,18H |
InChI Key |
MROLIVLEGPGQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


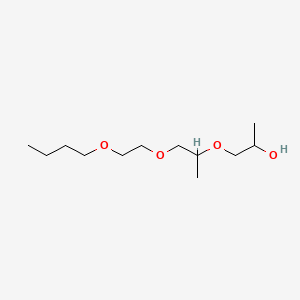
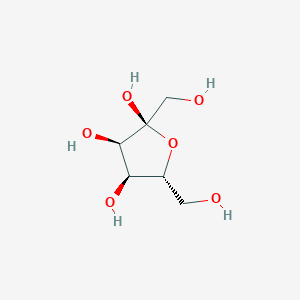

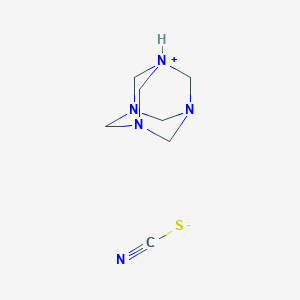
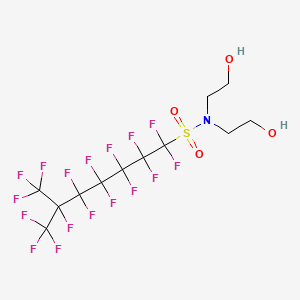

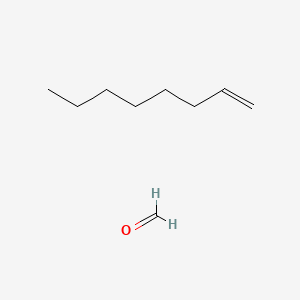

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
